molecular formula C24H26N2O5S2 B2829397 4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-64-1

4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Numéro de catalogue: B2829397
Numéro CAS: 946346-64-1
Poids moléculaire: 486.6
Clé InChI: SKQPWRMFBVOPDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a tetrahydroquinoline core substituted at position 1 with a 4-methoxybenzenesulfonyl group and at position 6 with a 4-ethylbenzenesulfonamide moiety. The ethyl group enhances lipophilicity, while the methoxybenzenesulfonyl group may contribute to hydrogen bonding and steric interactions.

Propriétés

IUPAC Name

4-ethyl-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-3-18-6-11-22(12-7-18)32(27,28)25-20-8-15-24-19(17-20)5-4-16-26(24)33(29,30)23-13-9-21(31-2)10-14-23/h6-15,17,25H,3-5,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQPWRMFBVOPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base.

    Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

The compound's structure suggests a diverse range of pharmacological properties, particularly as an inhibitor of specific enzymes and receptors involved in disease processes.

Antitumor Activity

Research indicates that sulfonamide derivatives exhibit significant antitumor activity. Studies have shown that compounds similar to 4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, related compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antihypertensive Effects

Sulfonamide derivatives have been evaluated for their antihypertensive effects. Certain analogs have shown promising results in lowering blood pressure through mechanisms involving adrenergic receptor modulation. The potential application of this compound in managing hypertension warrants further investigation .

Enzyme Inhibition

This compound is being studied for its ability to inhibit specific enzymes linked to metabolic diseases. For instance, the inhibition of certain kinases and phosphatases is crucial in the treatment of conditions such as diabetes and obesity. The sulfonamide group is known to enhance binding affinity to these targets .

Case Studies

Several studies provide insights into the therapeutic potential of related compounds:

StudyCompoundFindings
4-Methoxybenzenesulfonamide derivativesExhibited potent HDAC inhibitory activity with significant antitumor effects in vivo.
Quinazoline derivativesShowed antihypertensive effects comparable to established medications like prazosin.
Dual EGFR/HER2 inhibitorsDemonstrated cytotoxic activity against lung cancer cell lines with low IC50 values indicating high potency.

Mécanisme D'action

The mechanism of action of 4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the inhibition of bacterial growth or the suppression of cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Compound 11: (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) acrylamide

  • Structural Similarity: Shares the 4-methoxybenzenesulfonyl-tetrahydroquinoline scaffold.
  • Key Difference : Incorporates an acrylamide-hydroxamic acid group instead of the 4-ethylbenzenesulfonamide.
  • Activity: Acts as a histone deacetylase (HDAC) inhibitor, as noted in HDACi research .
  • Implications : The target compound’s sulfonamide group may reduce HDAC inhibitory activity compared to hydroxamic acid derivatives like Compound 11, which directly chelate zinc in HDAC active sites.

4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

  • Structural Similarity: Retains the tetrahydroquinoline core and sulfonamide group.
  • Key Difference : Replaces the 4-methoxybenzenesulfonyl group with a thiophene-2-carbonyl moiety.
  • Increased hydrophobicity may enhance membrane permeability but reduce solubility .

2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

  • Structural Similarity: Shares the tetrahydroquinoline-thiophene-carbonyl framework.
  • Key Difference : Features methyl groups at positions 2 and 4 on the benzene ring of the sulfonamide.
  • Properties: Molecular weight: 426.56 g/mol .

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

  • Structural Similarity: Tetrahydroquinoline core with complex substituents.
  • Key Differences: Nitrophenyl and isoxazole groups replace sulfonamide functionalities. Pyrrolidinone fragment introduces conformational rigidity.
  • Crystallographic Insights :
    • Torsion angles between isoxazole and phenyl rings (47.0°–56.4°) highlight steric constraints absent in the target compound .
    • Nitro groups enhance electrophilicity, which may influence reactivity in biological systems.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Properties Source
4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C25H26N2O5S2 522.64 (calculated) 4-ethylbenzenesulfonamide, 4-methoxy group Likely HDACi candidate (inferred from [1]) N/A
Compound 11 (HDACi) Not provided Not provided Hydroxamic acid, acrylamide HDAC inhibition
4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C23H22N2O3S2 454.56 (calculated) Thiophene-2-carbonyl Higher hydrophobicity
2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C22H22N2O3S2 426.56 2,4-dimethylbenzenesulfonamide Steric hindrance effects
1-[2-(4-Nitrophenyl)-5-(5-phenylisoxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one C28H24N4O4·H2O 498.53 Nitrophenyl, isoxazole, pyrrolidinone Electrophilic nitro group, rigid conformation

Research Findings and Implications

  • Activity Trends : Sulfonamide derivatives with electron-donating groups (e.g., methoxy, methyl) may prioritize target binding over broad-spectrum HDAC inhibition, whereas hydroxamic acid derivatives (e.g., Compound 11) are more potent HDACis .
  • Solubility vs. Permeability : Thiophene-containing analogs (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration but limiting aqueous solubility.
  • Conformational Stability : Crystallographic data () underscores the role of substituents in dictating molecular geometry, which impacts interactions with biological targets.

Activité Biologique

The compound 4-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic derivative belonging to the class of benzenesulfonamides. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O4S2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}_2

This structure features a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group and an ethyl group at the nitrogen position.

The biological activity of benzenesulfonamide derivatives often involves their interaction with various biological targets. For this compound, studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and certain proteases.
  • Modulation of Ion Channels: The compound may interact with calcium channels, influencing cardiovascular dynamics and potentially reducing perfusion pressure in isolated heart models .

In Vitro Studies

Research has demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
AL106GBM10
AL106MEF>100

These findings indicate that while the compound can inhibit tumor growth effectively in glioblastoma models, it shows reduced toxicity towards non-cancerous cells .

In Vivo Studies

In vivo studies involving animal models have focused on the cardiovascular effects of similar sulfonamide compounds. For example, a study indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance and perfusion pressure in rat heart models .

Case Studies

A notable case study involved evaluating the pharmacokinetic properties of a related compound using computational models. The study utilized software such as ADMETlab to predict absorption and distribution characteristics. The results highlighted favorable permeability profiles across cellular membranes which could enhance bioavailability .

Pharmacological Applications

Given its biological activity profile, this compound has potential applications in:

  • Anticancer Therapy: Due to its cytotoxic effects on cancer cells.
  • Cardiovascular Diseases: Its ability to modulate perfusion pressure suggests a role in treating conditions like hypertension.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this sulfonamide derivative?

The synthesis typically involves sequential sulfonylation, alkylation, and cyclization steps. Critical factors include:

  • Regioselectivity : Ensuring sulfonamide formation at the quinoline N1-position, often achieved via nucleophilic substitution under anhydrous conditions .
  • Purification : Chromatography (e.g., silica gel column) is essential due to byproducts from incomplete reactions .
  • Functional group compatibility : Protecting groups may be required for reactive moieties like methoxy or ethyl substituents during sulfonylation .

Q. How can spectroscopic techniques validate the compound’s structure?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., ethyl group at C4, methoxy at benzene) and tetrahydroquinoline ring conformation .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing it from analogs with varying substituents (e.g., chloro vs. methoxy groups) .
  • IR spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and N-H bending modes .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric assays (e.g., fluorescence polarization for binding affinity) .
  • Cellular viability assays : MTT or resazurin-based protocols to assess cytotoxicity in cancer or bacterial cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency but require strict temperature control (~0–5°C) to minimize side reactions .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation via intermediate stabilization .
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted sulfonyl chlorides, improving purity pre-chromatography .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like pH, ionic strength, and incubation time, which affect sulfonamide-enzyme interactions .
  • Structural analogs : Compare activity of derivatives (e.g., 4-ethyl vs. 4-isopropyl) to isolate substituent-specific effects .
  • Meta-analysis : Pool data from orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC50_{50}) to reconcile discrepancies .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Methoxy group : Electron-donating groups at the benzene ring enhance solubility but may reduce target affinity due to steric hindrance .
  • Ethyl vs. bulkier substituents : Ethyl groups at C4 improve membrane permeability compared to isopropyl, as shown in logP measurements .
  • Sulfonamide linker : Rigid vs. flexible linkers (e.g., tetrahydroquinoline vs. triazole cores) alter binding pocket compatibility .

Q. What mechanistic insights can molecular docking provide for target interaction?

  • Binding mode prediction : Docking into crystal structures (e.g., PDB 72D for sulfonamide-enzyme complexes) identifies key hydrogen bonds with catalytic residues .
  • Free energy calculations : MM-GBSA or QM/MM simulations quantify contributions of specific substituents to binding energy .

Methodological Challenges and Solutions

Q. How can in vivo toxicity be assessed while maintaining pharmacological relevance?

  • ADMET profiling : Use zebrafish models for rapid hepatotoxicity screening, followed by rodent studies with dose escalation to determine MTD (maximum tolerated dose) .
  • Metabolite identification : LC-MS/MS detects sulfonamide-derived metabolites (e.g., hydroxylated or glucuronidated products) in plasma .

Q. What crystallographic techniques elucidate the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Resolves bond angles and dihedral stresses in the tetrahydroquinoline core, critical for understanding steric effects .
  • Powder XRD : Confirms polymorphic stability under storage conditions (e.g., humidity, temperature) .

Q. How can analytical methods distinguish this compound from structurally similar impurities?

  • HPLC-DAD : Utilize C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate analogs differing by substituent polarity .
  • LC-MS/MS : MRM (multiple reaction monitoring) tracks unique fragment ions (e.g., m/z 440.5 → 321.2 for the parent ion) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.